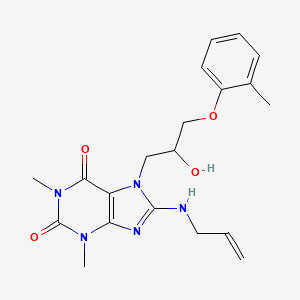

![molecular formula C21H22N2O2S B2405186 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline CAS No. 433240-63-2](/img/structure/B2405186.png)

8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Alzheimer’s Disease Management

The compound has shown potential in the management of Alzheimer’s disease . The strategy of multi-target directed ligand (MTDL) holds great potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease . The compound has demonstrated its ability in preventing β-sheet aggregation and fibril formation, which are key mechanisms in Alzheimer’s disease .

Inhibition of Acetylcholinesterase (AChE)

The compound has shown to inhibit AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site . This is significant as AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition is a common strategy in the treatment of Alzheimer’s disease .

Neuroprotection

The compound has demonstrated neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . This suggests potential applications in neurodegenerative disorders where oxidative stress plays a key role .

Anti-aggregation

The compound has shown to interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . This anti-aggregation property could be beneficial in diseases characterized by protein aggregation, such as Alzheimer’s disease .

Modulation of Amyloid Beta (Aβ)

Molecular docking and simulations studies indicated that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This suggests potential applications in the treatment of Alzheimer’s disease, where Aβ plays a key role .

Reversal of Scopolamine-induced Changes

Administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes . This suggests potential applications in conditions characterized by cholinergic dysfunction .

Mécanisme D'action

Target of Action

It is related to 4-benzylpiperidine , which is known to act as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

Considering its relation to 4-benzylpiperidine , it might interact with its targets (monoamine transporters) and cause the release of monoamines (dopamine, norepinephrine, and serotonin) into the synaptic cleft . This results in increased neurotransmitter levels, which can lead to various physiological effects .

Biochemical Pathways

Based on its potential role as a monoamine releasing agent , it might affect the monoaminergic pathways, including the dopaminergic, noradrenergic, and serotonergic pathways. These pathways play crucial roles in various physiological processes, including mood regulation, reward, and cognition.

Result of Action

If it acts similarly to 4-benzylpiperidine , it might increase the levels of monoamines in the synaptic cleft, leading to enhanced neurotransmission . This could result in various physiological effects, depending on the specific monoamine that is increased and the area of the brain where this increase occurs .

Propriétés

IUPAC Name |

8-(4-benzylpiperidin-1-yl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-26(25,20-10-4-8-19-9-5-13-22-21(19)20)23-14-11-18(12-15-23)16-17-6-2-1-3-7-17/h1-10,13,18H,11-12,14-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCBBYJQXGVZNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2405115.png)

![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)

![4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)

![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide](/img/structure/B2405121.png)